N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-4-3-5-14(12(11)2)19-17(22)16(21)18-8-6-15(20)13-7-9-23-10-13/h3-5,7,9-10,15,20H,6,8H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEULAHDCVXGBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. This binding can result in the modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides and derivatives with aromatic and heterocyclic groups, such as:
- N1-(2,3-dimethylphenyl)-N2-(3-(thiophen-3-yl)-3-hydroxypropyl)oxalamide
- N1-(2,3-dimethylphenyl)-N2-(3-(pyridin-3-yl)-3-hydroxypropyl)oxalamide .
Uniqueness
What sets N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1448136-54-6
This compound features an oxalamide moiety with a dimethylphenyl group and a furan-containing hydroxypropyl side chain, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Intermediates : The reaction of 2,3-dimethylaniline with furan derivatives under controlled conditions.
- Formation of the Final Product : Coupling reactions involving oxalic acid derivatives and the prepared intermediates.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
Mechanistic studies indicate that this compound may induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
The biological activity of this compound is attributed to its structural features which allow it to interact with specific molecular targets:
- Enzyme Inhibition : The oxalamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The furan ring may facilitate binding to receptors or proteins involved in signal transduction pathways.
These interactions can lead to altered cellular functions, contributing to its antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that this compound showed potent activity against Gram-positive bacteria due to its ability to disrupt cell membrane integrity.
- Anticancer Efficacy : Research in Cancer Letters highlighted its potential as an anticancer agent by demonstrating significant tumor growth inhibition in xenograft models.
Q & A
Basic: What are the established synthetic routes for N1-(2,3-dimethylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide?
The synthesis involves multi-step organic reactions:
Intermediate Preparation :
- The 2,3-dimethylphenylamine and 3-(furan-3-yl)-3-hydroxypropylamine intermediates are synthesized separately.
- The oxalamide backbone is formed via coupling reactions using carbodiimides (e.g., DCC) or activated esters .
Coupling Conditions :
- React intermediates in anhydrous solvents (e.g., DMF or THF) under inert atmosphere at 0–25°C.
- Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; furan protons at δ 6.5–7.2 ppm) .
- IR Spectroscopy :
- Confirms oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- HPLC-MS :
- Validates purity (>95%) and molecular weight (e.g., [M+H]+ expected at ~377 g/mol) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysis : Employ coupling agents like HOBt or EDCI to reduce side reactions .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent decomposition .
Advanced: What methodologies are used to evaluate its potential anti-cancer activity?
- In Vitro Assays :
- Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with analogs (e.g., chlorophenyl derivatives show IC₅₀ ~10–50 µM) .
- Apoptosis Markers :
- Measure caspase-3/7 activation via fluorometric assays .
Advanced: How do structural modifications influence bioactivity in SAR studies?
- Substituent Effects :
- Dimethylphenyl Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability vs. chlorophenyl analogs (logP ~3.2) .
- Furan vs. Thiophene : Furan’s oxygen atom increases hydrogen-bonding potential, altering target affinity .
Advanced: What enzyme inhibition assays are relevant for mechanistic studies?
- Kinase Profiling :
- Test against tyrosine kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- COX-2 Inhibition :
- Measure prostaglandin E₂ reduction via ELISA in LPS-stimulated macrophages .
Advanced: How can stability and solubility be assessed for in vivo applications?
- Solubility :
- Use shake-flask method in PBS (pH 7.4) and organic solvents (e.g., DMSO). Dimethylphenyl derivatives show moderate aqueous solubility (~0.1–1 mg/mL) .
- Stability :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural Confounders :
- Compare stereochemistry (e.g., hydroxypropyl configuration) and purity (>95% required) .
- Assay Variability :
- Standardize cell culture conditions (e.g., serum concentration, passage number) .
Advanced: What in silico tools predict binding modes with biological targets?
- Molecular Docking :
- ADMET Prediction :
Advanced: How are metabolites identified during pharmacokinetic studies?
- LC-MS/MS Analysis :
- Detect phase I metabolites (e.g., hydroxylation at furan ring) and phase II conjugates (glucuronidation of hydroxypropyl group) .
- Microsomal Incubations :
- Use human liver microsomes + NADPH to simulate hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
